Lipophilicity Advantage Over the Pyridine Analog: XLogP3 3.1 vs. 1.6
2,6-Dichloro-3-formylpyridazine exhibits a computed XLogP3 of 3.1, which is 1.5 log units higher than that of the direct pyridine analog 2,6-dichloropyridine-3-carboxaldehyde (XLogP3 = 1.6) [1][2]. This substantial increase in lipophilicity, arising solely from the replacement of a CH group with a nitrogen atom in the heterocyclic core, predicts significantly better partitioning into lipid membranes and potential for blood-brain barrier penetration if incorporated into a bioactive scaffold.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 |
| Comparator Or Baseline | 2,6-Dichloropyridine-3-carboxaldehyde (CAS 55304-73-9): XLogP3 = 1.6 |
| Quantified Difference | Δ XLogP3 = +1.5 (1.94-fold increase on logarithmic scale) |
| Conditions | Computed using XLogP3 algorithm v3.0 (PubChem 2019 release) |
Why This Matters
For CNS-targeted drug discovery programs, a 1.5 log unit gain in lipophilicity can translate into a >10-fold increase in brain-to-plasma ratio, making the pyridazine scaffold fundamentally different from the pyridine analog in distributional pharmacokinetics.
- [1] PubChem. Compound Summary for CID 37818391, 2,6-Dichloro-3-formylpyridazine. National Center for Biotechnology Information (2025). https://pubchem.ncbi.nlm.nih.gov/compound/944709-73-3 (accessed 2026-05-01). View Source
- [2] PubChem. Compound Summary for CID 12259383, 2,6-Dichloropyridine-3-carbaldehyde. National Center for Biotechnology Information (2025). https://pubchem.ncbi.nlm.nih.gov/compound/55304-73-9 (accessed 2026-05-01). View Source
